![molecular formula C12H15N5O B14892280 2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide: is a chemical compound characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to a pivalamide moiety. This compound is part of the tetrazole family, known for their diverse biological and pharmaceutical applications due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Amines, Triethyl Orthoformate, and Sodium Azide Method: This method involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Ytterbium(III) triflate.
Diazotizing Reagent Method: The use of diazotizing reagent such as fluorosulfonyl azide enables the synthesis of tetrazoles under mild conditions.
Nitriles and Sodium Azide Method: The reaction of nitriles with sodium azide in the presence of zinc salts as catalysts.
Industrial Production Methods: Industrial production often employs the nitriles and sodium azide method due to its broad scope and efficiency. The reaction is typically carried out in water with zinc salts as catalysts, providing a high yield of the desired tetrazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tetrazoles can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles are known to participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Nitro-tetrazole derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted tetrazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide is used as a precursor in the synthesis of more complex tetrazole derivatives, which are valuable in various chemical reactions and processes .
Biology and Medicine: Tetrazole derivatives, including n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide, exhibit a wide range of biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory properties . They are also explored for their potential use in drug design and development due to their ability to mimic carboxylic acids .
Industry: In the industrial sector, tetrazole derivatives are used in the development of materials with specific properties, such as high thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide involves its interaction with specific molecular targets, often enzymes or receptors, leading to the modulation of biological pathways . The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Oteseconazole: An antifungal agent that inhibits cytochrome P450 enzymes.
Quilseconazole: Another antifungal with a similar mechanism of action to oteseconazole.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: A xanthine oxidase inhibitor with significant therapeutic potential.
Uniqueness: n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its pivalamide moiety provides additional stability and lipophilicity, enhancing its potential as a drug candidate .
Propiedades
Fórmula molecular |
C12H15N5O |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C12H15N5O/c1-12(2,3)11(18)14-9-4-6-10(7-5-9)17-8-13-15-16-17/h4-8H,1-3H3,(H,14,18) |
Clave InChI |
OPHFIZLBIDRCEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)

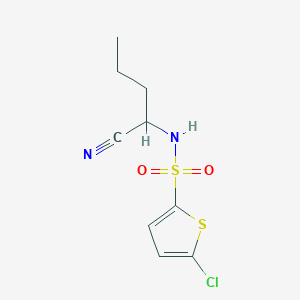
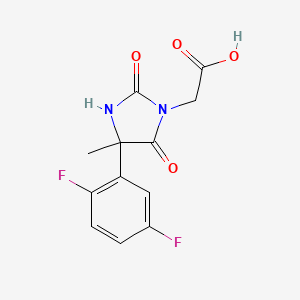

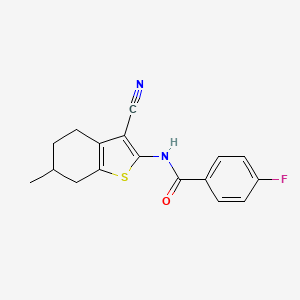
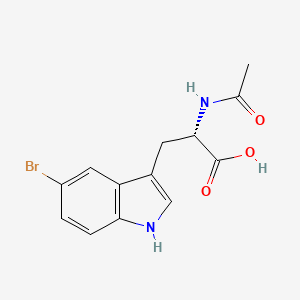
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
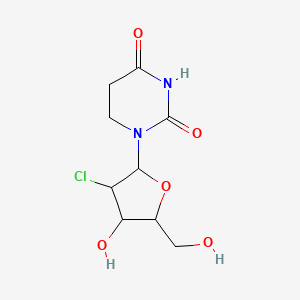
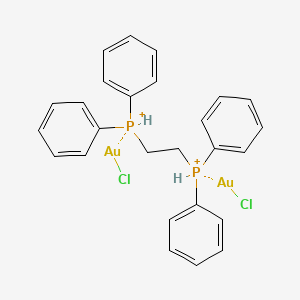
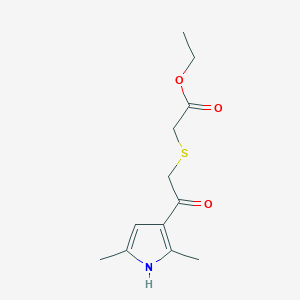
![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
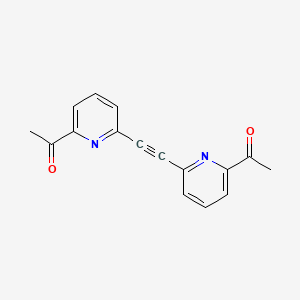
![[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
